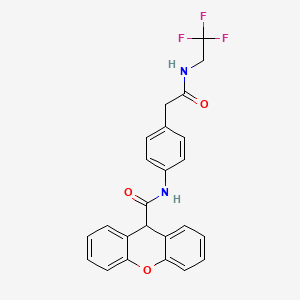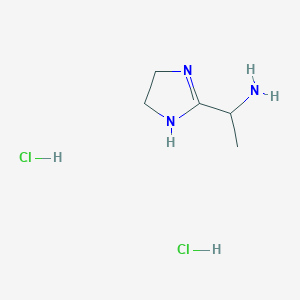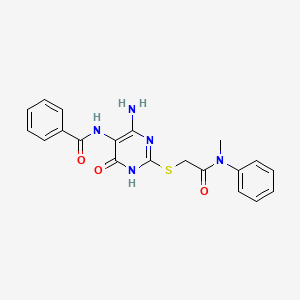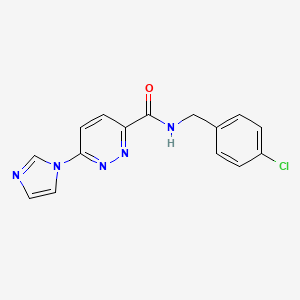
N-(4-chlorobenzyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known as CB-30865, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CB-30865 is a pyridazine derivative that has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives have been widely studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various bacteria and fungi. The presence of the imidazole ring in compounds is associated with bactericidal and fungicidal activities. This makes the compound a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Antitubercular Agents
Compounds containing the imidazole moiety have shown promising results against Mycobacterium tuberculosis . The structural features of imidazole derivatives can be optimized to enhance their activity against the bacteria responsible for tuberculosis. This could lead to the development of novel antitubercular drugs, which is crucial given the global health burden of the disease .
Antifungal Applications
Imidazole derivatives, such as the compound , have been effective against various fungal pathogens, including Aspergillus fumigatus , which causes diseases like pulmonary aspergillosis. The compound’s ability to inhibit fungal growth makes it a valuable asset in the treatment of fungal infections, particularly for immunocompromised patients .
Anti-inflammatory Properties
The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases. Research into the specific mechanisms of action could lead to new therapies for conditions like rheumatoid arthritis and other inflammatory disorders .
Anticancer Activity
Imidazole-containing compounds have been explored for their anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis. The compound being analyzed could be a part of targeted cancer therapies, contributing to the development of more effective and less toxic cancer treatments .
Antiviral Agents
The structural versatility of imidazole derivatives allows them to be tailored for antiviral activity. They can be designed to inhibit viral replication or to interfere with proteins essential for the viral life cycle. This makes them potential candidates for the treatment of viral infections, including emerging and re-emerging viral diseases .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWZPYLMMMKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2968222.png)
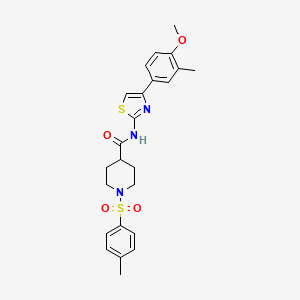
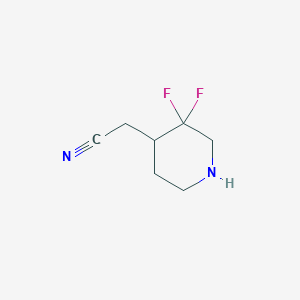
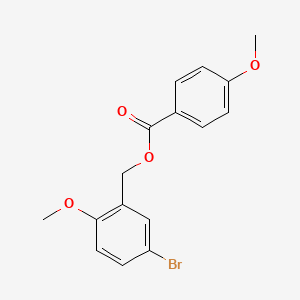
![4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2968229.png)

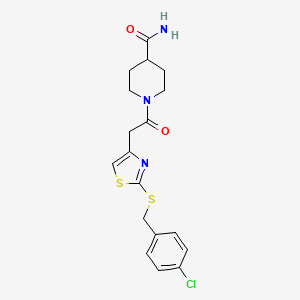
![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)
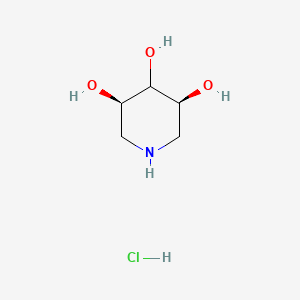
![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)
